An In-depth Technical Guide to 18:1 MPB PE for Researchers and Drug Development Professionals
An In-depth Technical Guide to 18:1 MPB PE for Researchers and Drug Development Professionals
Introduction
1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide], commonly abbreviated as 18:1 MPB PE, is a maleimide-functionalized phospholipid widely utilized in biomedical research and drug development.[1][2][3] Its unique structure, featuring a hydrophilic headgroup, two hydrophobic oleic acid tails, and a reactive maleimide (B117702) group, enables the covalent conjugation of thiol-containing molecules, such as cysteine-bearing peptides and proteins, to lipid bilayers.[1][4][5] This property makes it an invaluable tool for creating functionalized liposomes and nanoparticles for targeted drug delivery, studying membrane fusion events, and constructing complex biomolecular assemblies.[4][6][7][8][9][10]
This technical guide provides a comprehensive overview of 18:1 MPB PE, including its physicochemical properties, applications, and detailed experimental protocols for its use.
Physicochemical Properties
18:1 MPB PE is a complex lipid molecule with well-defined chemical and physical characteristics. Its properties are summarized in the tables below.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| Full Chemical Name | 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] | [2][3] |
| Synonym(s) | 18:1 MPB PE, DPPE-maleimide | [4][5][10] |
| CAS Number | 384835-49-8 | [1][2][3][4][5][][12] |
| Molecular Formula | C₅₅H₈₈N₂O₁₁P (Free Acid) C₅₅H₈₈N₂O₁₁PNa (Sodium Salt) | [1][3][12] |
| Molecular Weight | 984.3 g/mol (Free Acid) 1007.26 g/mol (Sodium Salt) | [1][3][4][5][12] |
| Physical State | Powder or liquid (dissolved in chloroform) | [2][4][12][13] |
| Purity | >99% (TLC) | [3][4][12][13] |
Table 2: Storage and Solubility
| Property | Value | Source |
| Storage Temperature | -20°C | [1][2][3][4][12][13] |
| Shipping Condition | Ambient Temperature or Dry Ice | [1][4][12][13] |
| Solubility | Soluble in ethanol, DMSO, and Chloroform (B151607):Methanol:Water (65:25:4) at 5mg/mL | [3] |
| Stability | 1 Year at -20°C | [3] |
Core Applications in Research and Drug Development
The thiol-reactive maleimide group is the key functional feature of 18:1 MPB PE, enabling its use in a variety of applications where the stable attachment of biomolecules to a lipid surface is required.
Liposome (B1194612) and Nanoparticle Functionalization
A primary application of 18:1 MPB PE is the preparation of functionalized liposomes and nanoparticles.[4][5][8][9] By incorporating 18:1 MPB PE into the lipid bilayer, these vesicles can be decorated with targeting ligands such as antibodies, peptides, or aptamers that contain a free thiol group. This strategy is central to the development of targeted drug delivery systems that can selectively deliver therapeutic payloads to specific cells or tissues, enhancing efficacy and reducing off-target effects.
Studying Membrane Dynamics and Protein-Lipid Interactions
18:1 MPB PE is instrumental in creating model membrane systems to study the interactions of proteins with lipid bilayers.[6][14] For instance, it has been used to anchor cysteine-modified proteins to liposomes to investigate their role in membrane fusion.[6] This approach allows for precise control over the orientation and density of the anchored protein, facilitating detailed mechanistic studies.[6]
Assembly of DNA-Based Nanostructures
In the field of DNA nanotechnology, 18:1 MPB PE has been used to anchor DNA structures to lipid surfaces.[5][7][8][10][13] This has been demonstrated in the preparation of lipidated DNA anti-handles, which are then used to label and organize DNA-origami rings for the assembly and remodeling of liposomes.[5][7][8][10][13]
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 18:1 MPB PE, based on published research.
Preparation of Functionalized Liposomes
This protocol describes the general procedure for preparing liposomes containing 18:1 MPB PE, which can then be conjugated to a thiol-containing molecule.
Materials:
-
Primary phospholipid (e.g., POPC, DOPC)
-
18:1 MPB PE
-
Cholesterol (optional)
-
Fluorescent lipid probe (e.g., Liss Rhod PE, optional)
-
Chloroform
-
Hydration buffer (e.g., PBS, pH 7.4)
Procedure:
-
Lipid Film Hydration:
-
In a round-bottom flask, combine the desired lipids in chloroform. A typical molar ratio might be 65% primary phospholipid, 5% 18:1 MPB PE, and 30% cholesterol.[15]
-
Evaporate the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.
-
Place the flask under a high vacuum for at least 1 hour to remove any residual solvent.
-
Hydrate the lipid film with the desired buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).
-
-
Vesicle Extrusion:
-
To produce unilamellar vesicles of a defined size, subject the MLV suspension to several freeze-thaw cycles.
-
Extrude the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) using a mini-extruder. This process is typically repeated 11-21 times to ensure a homogenous population of vesicles.
-
-
Conjugation of Thiol-Containing Molecules:
-
Incubate the prepared liposomes with the cysteine-containing peptide or protein at room temperature for 1-2 hours. The maleimide group of 18:1 MPB PE will react with the thiol group to form a stable thioether bond.[16]
-
Quench any unreacted maleimide groups by adding a small molecule thiol such as β-mercaptoethanol or DTT.[16]
-
Separate the functionalized liposomes from unconjugated molecules by size exclusion chromatography or dialysis.
-
FRET-Based Lipid Mixing Assay
This assay is used to study membrane fusion events, for example, mediated by proteins anchored to liposomes via 18:1 MPB PE.[6]
Materials:
-
Donor Liposomes: Prepared with a primary lipid, 18:1 MPB PE, and a FRET pair of fluorescent lipids (e.g., NBD-PE and Rhodamine-PE).
-
Acceptor Liposomes: Prepared with a primary lipid and 18:1 MPB PE, but without fluorescent labels.
-
Cysteine-terminated protein of interest.
-
Assay buffer.
Procedure:
-
Prepare Donor and Acceptor Liposomes:
-
Prepare two populations of liposomes as described in section 4.1.
-
Incorporate the FRET pair into the donor liposomes. At high concentrations in the membrane, the NBD fluorescence is quenched by Rhodamine.
-
-
Protein Anchoring:
-
Conjugate the cysteine-terminated protein to both donor and acceptor liposomes.
-
-
Fusion Assay:
-
Mix the donor and acceptor liposomes in a fluorometer cuvette.
-
Initiate the fusion reaction (e.g., by adding a trigger like Ca²⁺).
-
Monitor the fluorescence of the NBD donor fluorophore over time.
-
As fusion occurs, the fluorescent lipids from the donor liposomes will dilute into the acceptor liposome membrane, increasing the distance between the FRET pair and leading to an increase in NBD fluorescence (dequenching).
-
The rate and extent of fluorescence increase are proportional to the rate and extent of lipid mixing.
-
Liposome Co-Floatation Assay
This assay is used to determine the extent of protein or peptide binding to liposomes.[6]
Materials:
-
Liposomes containing 18:1 MPB PE.
-
Cysteine-containing protein of interest.
-
Density gradient medium (e.g., Nycodenz).
-
Buffer.
-
Ultracentrifuge.
Procedure:
-
Incubation:
-
Incubate the liposomes with the protein to allow for conjugation.
-
-
Density Gradient Preparation:
-
Mix the liposome-protein mixture with a concentrated solution of the density gradient medium to increase its density.
-
Carefully overlay this mixture with layers of decreasing concentrations of the density gradient medium in an ultracentrifuge tube.
-
-
Ultracentrifugation:
-
Centrifuge the gradient at high speed. The less dense liposomes (and any bound protein) will float to the top of the gradient, while unbound, denser protein will remain at the bottom.
-
-
Analysis:
-
Collect fractions from the top and bottom of the gradient.
-
Analyze the protein content in each fraction using SDS-PAGE and Western blotting or another protein quantification method.
-
The amount of protein in the top fraction corresponds to the amount bound to the liposomes.
-
Signaling Pathways and Interactions
While 18:1 MPB PE itself is not directly involved in cell signaling, it is a critical tool for studying signaling pathways where membrane-associated proteins play a role. For example, by anchoring a specific protein to a liposome, researchers can investigate its interaction with other proteins or its influence on membrane properties in a controlled environment. The maleimide-thiol coupling reaction is the fundamental interaction enabling these studies.
Conclusion
18:1 MPB PE is a versatile and powerful tool for researchers, scientists, and drug development professionals. Its ability to stably and specifically conjugate thiol-containing molecules to lipid surfaces opens up a wide range of experimental possibilities, from the development of sophisticated drug delivery systems to fundamental studies of membrane biology. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for the effective application of this important lipid reagent.
References
- 1. 18:1 MPB PE, 384835-49-8 | BroadPharm [broadpharm.com]
- 2. 18:1 MPB PE - AVANTI POLAR LIPIDS - 870012P [cogershop.com]
- 3. avantiresearch.com [avantiresearch.com]
- 4. 18:1 MPB PE chloroform Avanti Polar Lipids [sigmaaldrich.com]
- 5. 18:1 MPB PE | CAS: 384835-49-8 | AxisPharm [axispharm.com]
- 6. Role of Lipids and Divalent Cations in Membrane Fusion Mediated by the Heptad Repeat Domain 1 of Mitofusin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18:1 MPB PE powder Avanti Polar Lipids [sigmaaldrich.com]
- 8. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. 1,2-dioleoyl-sn-glycero-3-phosphoethanolaMine-N-[4-(p-MaleiMidophenyl)butyraMide] (sodiuM salt) | 384835-49-8 [chemicalbook.com]
- 12. Avanti Research<SUP>™</SUP> - A Croda Brand | Sigma-Aldrich [sigmaaldrich.com]
- 13. 18:1 MPB PE powder Avanti Polar Lipids [sigmaaldrich.com]
- 14. MPB PE | AxisPharm [axispharm.com]
- 15. diva-portal.org [diva-portal.org]
- 16. Novel Interactions of CAPS (Ca2+-dependent Activator Protein for Secretion) with the Three Neuronal SNARE Proteins Required for Vesicle Fusion - PMC [pmc.ncbi.nlm.nih.gov]
